molecular formula C18H19N3O2S B14256190 N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea CAS No. 392236-67-8

N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea

Cat. No.: B14256190
CAS No.: 392236-67-8
M. Wt: 341.4 g/mol
InChI Key: HMYLIVWQNYYCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea typically involves the cyclization of 2-aminothiophenols with various reagents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . The reaction conditions are relatively mild, and the yields are generally high.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale cyclization reactions. These methods may use different catalysts and solvents to optimize yield and purity. For example, the use of phosgene, chloroformates, and urea in cyclization reactions is common .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in both scientific research and industrial applications .

Properties

CAS No.

392236-67-8

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-tert-butylurea

InChI

InChI=1S/C18H19N3O2S/c1-18(2,3)21-17(23)19-11-8-9-14(22)12(10-11)16-20-13-6-4-5-7-15(13)24-16/h4-10,22H,1-3H3,(H2,19,21,23)

InChI Key

HMYLIVWQNYYCOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.